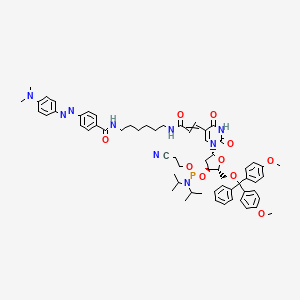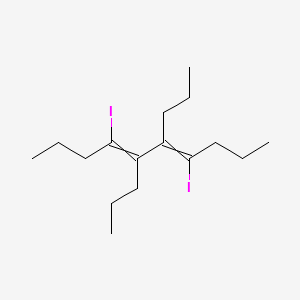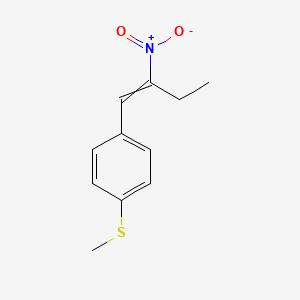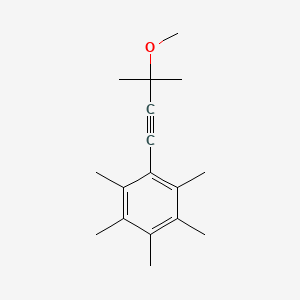
1-(Phenylethynyl)-1,2-dihydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylethynyl)-1,2-dihydronaphthalene is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-1,2-dihydronaphthalene typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl halide and a terminal alkyne. For this compound, the reaction involves the coupling of 1-bromo-1,2-dihydronaphthalene with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst loading, can be optimized to achieve high yields and purity.
化学反応の分析
Types of Reactions: 1-(Phenylethynyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products:
Oxidation: Formation of phenylethynyl ketones or quinones.
Reduction: Formation of phenylethynyl alkenes or alkanes.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
科学的研究の応用
1-(Phenylethynyl)-1,2-dihydronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and nanotechnology
作用機序
The mechanism of action of 1-(Phenylethynyl)-1,2-dihydronaphthalene involves its interaction with molecular targets through its phenylethynyl group. This group can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
類似化合物との比較
2,5-Bis(phenylethynyl)thiophene: Similar structure with thiophene instead of naphthalene.
2-(Phenylethynyl)-1,10-phenanthroline: Contains a phenanthroline backbone instead of naphthalene
Uniqueness: 1-(Phenylethynyl)-1,2-dihydronaphthalene is unique due to its dihydronaphthalene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
193745-72-1 |
|---|---|
分子式 |
C18H14 |
分子量 |
230.3 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-1,2-dihydronaphthalene |
InChI |
InChI=1S/C18H14/c1-2-7-15(8-3-1)13-14-17-11-6-10-16-9-4-5-12-18(16)17/h1-10,12,17H,11H2 |
InChIキー |
IQOINHOYPJTURM-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=CC=CC=C2C1C#CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-pyridin-3-yl-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B12577523.png)

![[(1-Methylcycloprop-2-en-1-yl)methoxy]benzene](/img/structure/B12577546.png)



![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)

![3-tert-Butyl-3'-hexyl-5,5'-dimethyl[1,1'-biphenyl]-2,2'-diol](/img/structure/B12577583.png)

![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

